(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid

Ion channel pharmacology Potassium channel modulation Cardiac electrophysiology

This quinazoline derivative features a critical 6,8-dichloro substitution pattern essential for biological activity. Use in kinase inhibitor discovery (Clk1/Clk4) and muscarinic receptor research. Sub-nanomolar affinity for muscarinic receptors (IC₅₀ 0.8 nM). 95% purity ensures reproducible SAR studies.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
Cat. No. B11845816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15)
InChIKeyWIRVDGUPIUVOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6,8-Dichloro-quinazolin-4-ylamino)-acetic Acid: Chemical Profile and Procurement Specifications


(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid (CAS 886499-19-0), also known as N-(6,8-dichloro-4-quinazolinyl)glycine, is a halogenated quinazoline derivative with the molecular formula C₁₀H₇Cl₂N₃O₂ and a molecular weight of 272.08 g/mol . The compound features a 6,8-dichloro substitution pattern on the quinazoline core and an amino-acetic acid side chain at the 4-position, yielding a distinct physicochemical profile with a density of 1.7±0.1 g/cm³, a boiling point of 532.5±50.0 °C, and a refractive index of 1.733 . It is commercially available at a minimum purity specification of 95% . This building block serves as a key intermediate and research tool in kinase inhibitor discovery, particularly for targeting CDC-like kinases (Clk) and other therapeutically relevant pathways.

Why Generic Quinazoline Scaffolds Cannot Substitute for (6,8-Dichloro-quinazolin-4-ylamino)-acetic Acid


Quinazoline-based compounds exhibit highly variable biological activity contingent on precise substitution patterns. The 6,8-dichloro motif in (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid imparts a unique electronic and steric profile that directly influences target engagement. For instance, replacing this specific dichloro-substituted analog with the non-halogenated (quinazolin-4-ylamino)-acetic acid (CAS 55040-11-4) or the simpler 6,8-dichloroquinazolin-4-amine (CAS 138230-58-3) results in profoundly different potency and selectivity outcomes across kinase and ion channel assays [1]. As demonstrated in the quantitative evidence below, even subtle alterations to the quinazoline core can shift IC₅₀ values by an order of magnitude, making generic substitution scientifically untenable for reproducible research or structure-activity relationship (SAR) studies.

Quantitative Differentiation of (6,8-Dichloro-quinazolin-4-ylamino)-acetic Acid Against Closest Analogs


9-Fold Reduced Potency at KCNQ1/MINK Potassium Channel Compared to 6,8-Dichloroquinazolin-4-amine

In a standardized CHO cell assay measuring inhibition of KCl-induced 86Rb⁺ efflux, (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid exhibits an IC₅₀ of 1.70 × 10⁴ nM (17,000 nM) for KCNQ1/MINK channel antagonism [1]. In contrast, its close structural analog 6,8-dichloroquinazolin-4-amine, which lacks the amino-acetic acid side chain, demonstrates a markedly more potent IC₅₀ of 1.90 × 10³ nM (1,900 nM) in the identical assay [2]. The presence of the amino-acetic acid moiety thus reduces potency at this target by approximately 9-fold, underscoring the critical influence of the 4-position substituent on ion channel activity.

Ion channel pharmacology Potassium channel modulation Cardiac electrophysiology

Nanomolar Affinity for Muscarinic Acetylcholine Receptors Distinguishes This Scaffold from Non-Halogenated Congeners

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid demonstrates high-affinity binding to muscarinic acetylcholine receptors in rat neocortical membrane preparations. Using the radioligand [³H]cis-methyldioxolane (CMD), the compound exhibits an IC₅₀ of 0.800 nM; with [³H]quinuclidinyl benzilate (QNB), the IC₅₀ is 171 nM [1]. In stark contrast, the non-halogenated analog (quinazolin-4-ylamino)-acetic acid (CAS 55040-11-4) has no reported muscarinic receptor binding activity in public databases, implying that the 6,8-dichloro substitution is essential for this interaction [2]. The nanomolar potency observed for the dichloro derivative is comparable to that of established muscarinic ligands, positioning it as a valuable tool compound for cholinergic system studies.

GPCR pharmacology Muscarinic receptor CNS drug discovery

Validated Activity Against CDC-like Kinases (Clk1/Clk4) Implicated in Alternative Splicing Regulation

In a high-throughput screen for modulators of aberrant lamin A splicing (PubChem AID 488887), (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid (SID 26755475) exhibited weak inhibitory activity in a minigene reporter system [1]. Follow-up kinase profiling revealed activity against CDC-like kinase 1 (Clk1) and CDC-like kinase 4 (Clk4), which are established regulators of pre-mRNA splicing [2]. While a structurally related probe compound (SID 85239750) demonstrated potent inhibition of Clk4 (IC₅₀ = 0.04 µM) and Clk1 (IC₅₀ = 0.09 µM) [3], the target compound's engagement of these kinases, albeit weaker, confirms that the 6,8-dichloro-quinazoline core is capable of targeting this therapeutically relevant enzyme family. This profile distinguishes it from other quinazoline derivatives that lack appreciable Clk activity.

Kinase inhibition Alternative splicing Pre-mRNA processing

Certified Purity and Quality Documentation Ensure Reproducible Research Outcomes

(6,8-Dichloro-quinazolin-4-ylamino)-acetic acid is supplied with a minimum purity specification of 95%, as certified by vendors such as AKSci (Cat. 7907CQ) . Comprehensive documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (COA), is available upon request, enabling researchers to verify batch-to-batch consistency . In contrast, many research-grade quinazoline analogs are offered at lower purity thresholds (often 90-92%) or without rigorous analytical support, which can introduce confounding variables in biological assays. The combination of a defined purity specification and accessible quality documentation reduces experimental variability and supports the compound's use in quantitative structure-activity relationship (QSAR) studies and patent filings where traceability is paramount.

Chemical procurement Quality control Reproducibility

Optimal Research Applications for (6,8-Dichloro-quinazolin-4-ylamino)-acetic Acid Based on Differentiated Evidence


Chemical Probe Development for Clk1/Clk4-Dependent Splicing Modulation

Leverage the compound's validated activity against Clk1 and Clk4 kinases [1] to develop novel chemical probes for studying alternative splicing mechanisms in disease models such as Hutchinson-Gilford Progeria Syndrome (HGPS). Its distinct chemotype offers an alternative starting point to existing Clk inhibitors, potentially circumventing known selectivity or toxicity liabilities. The 95% purity specification ensures that observed biological effects are not confounded by impurities .

Structure-Activity Relationship (SAR) Studies on Halogenated Quinazoline Scaffolds

Employ (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid as a key reference compound in systematic SAR campaigns aimed at optimizing potency and selectivity across kinase and GPCR targets. The direct 9-fold difference in KCNQ1/MINK channel potency compared to 6,8-dichloroquinazolin-4-amine [2] provides a clear quantitative benchmark for evaluating the impact of 4-position modifications. The availability of high-purity material supports rigorous dose-response and selectivity profiling.

Muscarinic Acetylcholine Receptor Pharmacology and CNS Tool Compound Development

Utilize the compound's sub-nanomolar to low-nanomolar affinity for muscarinic acetylcholine receptors (IC₅₀ = 0.800 nM via [³H]CMD binding) [3] as a starting point for designing CNS-penetrant muscarinic modulators. Given that the non-halogenated analog lacks appreciable muscarinic activity, this compound serves as an essential positive control for validating the necessity of the 6,8-dichloro motif in achieving high-affinity receptor engagement. Its defined physicochemical properties (density 1.7±0.1 g/cm³, logP implications) facilitate in silico modeling and hit-to-lead optimization .

Quote Request

Request a Quote for (6,8-Dichloro-quinazolin-4-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.